

Synthesis of Long RNA Sequences with TBDMS Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite*

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Introduction

The chemical synthesis of long RNA sequences is a cornerstone of modern molecular biology and therapeutic development. Applications ranging from functional genomics, such as the use of guide RNAs in CRISPR-Cas9 systems, to the development of mRNA-based vaccines and RNA interference (RNAi) therapeutics, all rely on the ability to produce high-purity, long-chain RNA molecules. The tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl of the ribose is a well-established and widely utilized chemistry in solid-phase RNA synthesis.^{[1][2]} This document provides detailed application notes and protocols for the synthesis of long RNA sequences using TBDMS chemistry, covering solid-phase synthesis, deprotection, and purification.

Overview of Solid-Phase RNA Synthesis using TBDMS Chemistry

The synthesis of RNA oligonucleotides on a solid support is an iterative process, with each cycle adding one nucleotide to the growing chain. The process, adapted from DNA synthesis, involves four key steps: detritylation, coupling, capping, and oxidation.[3] The presence of the 2'-hydroxyl group in RNA necessitates the use of a protecting group, with TBDMS being a common choice due to its stability and selective removal. However, the steric hindrance of the TBDMS group can lead to lower coupling efficiencies compared to DNA synthesis or other RNA synthesis chemistries like TOM (2'-O-triisopropylsilyloxymethyl).[1][2][4]

Quantitative Data Summary

The efficiency of each step in the synthesis, deprotection, and purification process is critical, especially for long RNA sequences where the cumulative yield can be significantly impacted by small inefficiencies at each step.

Table 1: Comparison of Coupling Efficiencies and Extrapolated Crude Purity

Synthesis Chemistry	Average Coupling Efficiency (%)	Extrapolated Crude Purity for 100-mer RNA (%)	Solid Support
2'-TBDMS	98.7	27	Universal Support III PS[1]
2'-TBDMS	97.7	~10	UnySupport CPG[1]
2'-TOM	98.9	33	Universal Support III PS[1]
DNA	99.7	~74	Universal Support III PS[1]

Note: Extrapolated crude purity is calculated using the formula: $\text{Purity} = (\text{Coupling Efficiency})^{(\text{Length}-1)}$. This provides a theoretical maximum purity before purification.

Table 2: Comparison of Purification Methods for Long RNA Oligonucleotides

Purification Method	Principle	Purity	Yield	Recommended for
Reversed-Phase HPLC (RP-HPLC)	Separation based on hydrophobicity. [3][5]	>85%[5]	50-70%[6]	Short to medium length oligos (<50 bases)[5][7]; DMT-on purification is effective for longer oligos (40-150 bases).[3]
Ion-Exchange HPLC (IEX-HPLC)	Separation based on charge (phosphate backbone).[2]	High	High	Short to long oligos, can resolve single base differences. [2]
Polyacrylamide Gel Electrophoresis (PAGE)	Separation based on size and charge.[6]	>95%[7]	20-50%[6]	Long oligos (>40-60 bases) requiring high purity.[6]

Experimental Protocols

I. Solid-Phase Synthesis of Long RNA Sequences

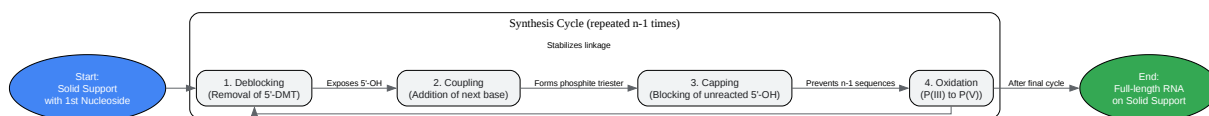
This protocol outlines the automated solid-phase synthesis of RNA using 2'-O-TBDMS protected phosphoramidites on a standard DNA/RNA synthesizer.

Materials:

- 2'-O-TBDMS protected A, C, G, and U phosphoramidites (0.1 M in anhydrous acetonitrile)
- Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
- Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)
- Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

- Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF
- Capping Reagent B: 16% N-Methylimidazole in THF
- Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine
- Anhydrous acetonitrile for washing

Workflow Diagram:



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Caption: Solid-phase RNA synthesis cycle using phosphoramidite chemistry.

Protocol:

- Column Installation: Install the solid support column containing the first nucleoside on the synthesizer.
- Synthesis Program: Initiate the synthesis program with the desired RNA sequence. The following steps are performed automatically for each nucleotide addition.
 - Deblocking: The 5'-dimethoxytrityl (DMT) group is removed with the deblocking solution to free the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
 - Coupling: The 2'-O-TBDMS protected phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. A longer coupling time (e.g., 6-12 minutes)

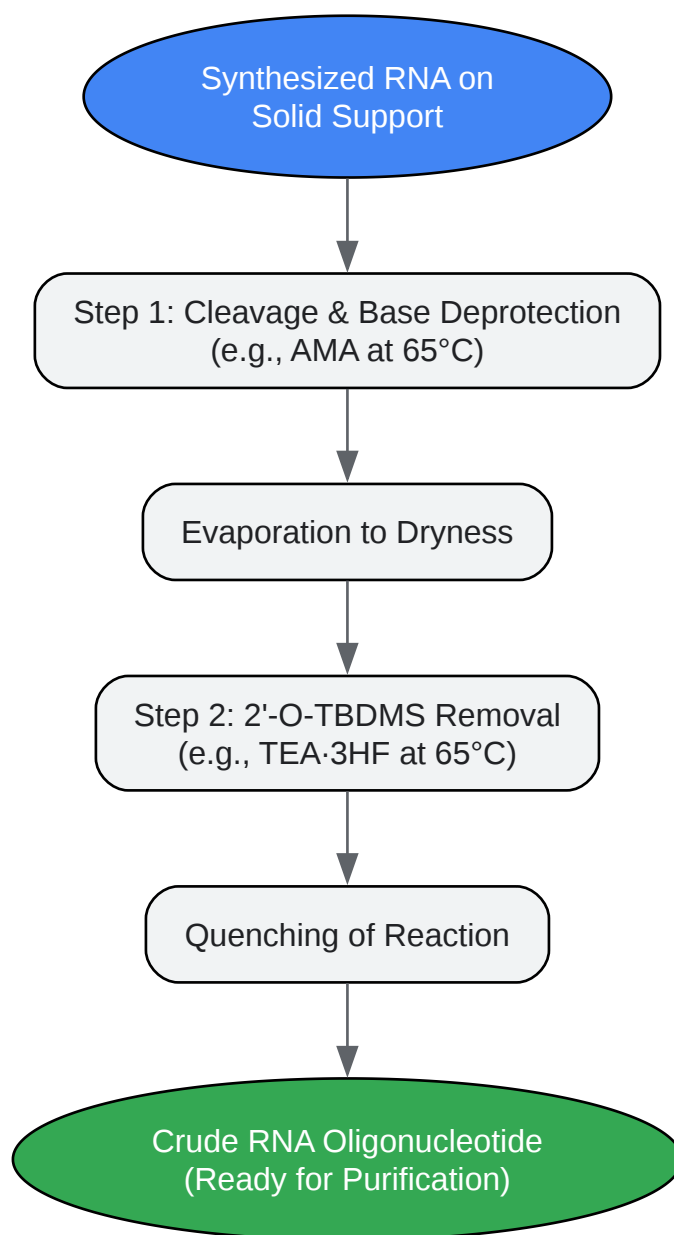
is typically required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the TBDMS group.[1][4]

- Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants (n-1 sequences). The column is washed with anhydrous acetonitrile.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution. The column is washed with anhydrous acetonitrile.
- Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on ("Trityl-on") for purification purposes. For long RNA sequences, Trityl-on purification is often preferred.[3]
- Drying: After completion of the synthesis, the solid support is dried under a stream of argon.

II. Cleavage and Deprotection of RNA

This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the exocyclic amines, phosphate groups, and the 2'-hydroxyl groups.

Workflow Diagram:



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Caption: Workflow for the cleavage and deprotection of synthesized RNA.

Materials:

- Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
- Triethylamine trihydrofluoride (TEA·3HF)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

- Triethylamine (TEA), anhydrous
- RNA quenching buffer

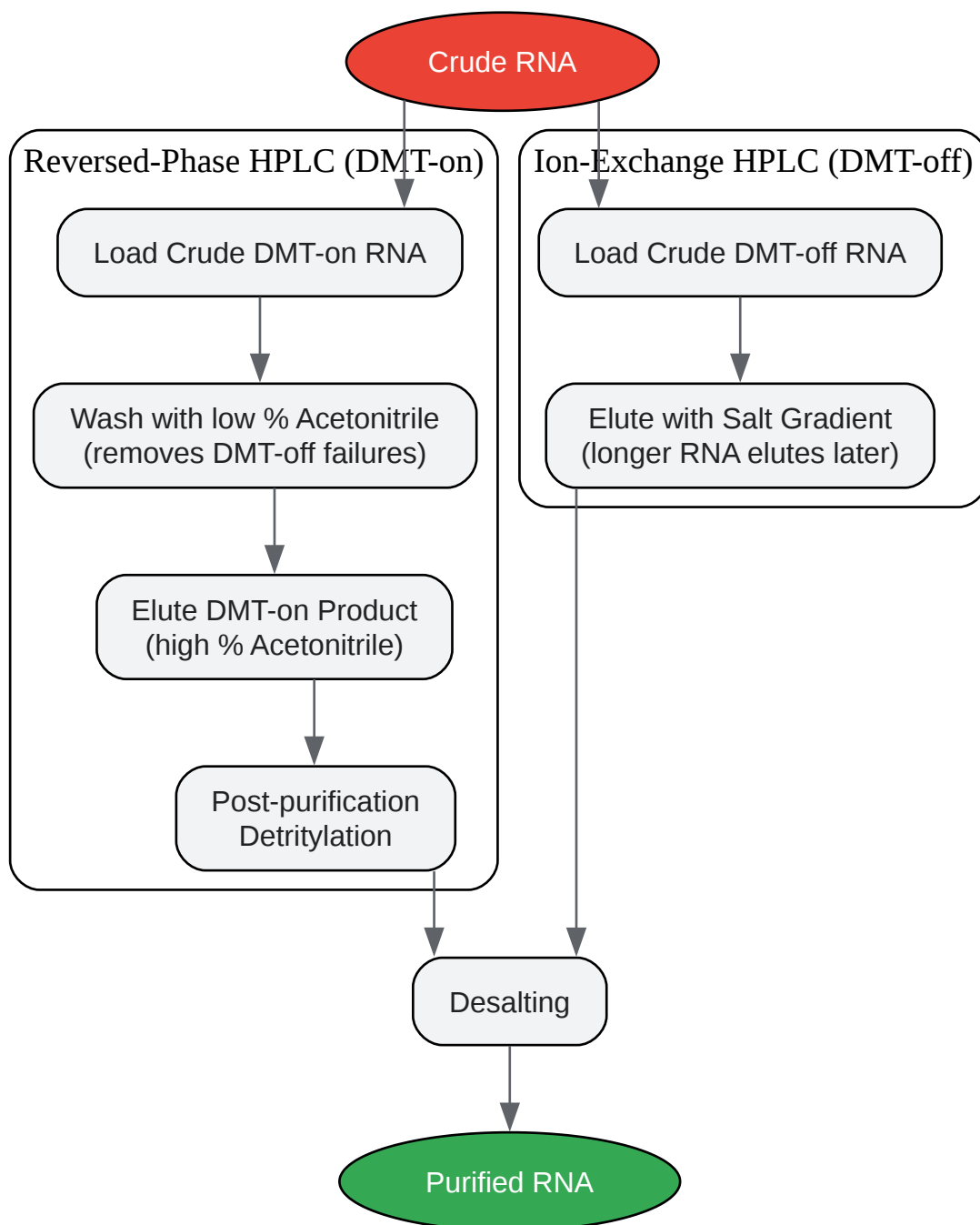
Protocol:

- Cleavage and Base Deprotection:
 - Transfer the solid support from the synthesis column to a screw-cap vial.
 - Add 1 mL of AMA solution to the vial.
 - Seal the vial tightly and heat at 65°C for 20 minutes.
 - Cool the vial to room temperature.
 - Transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.
 - Dry the RNA pellet using a vacuum concentrator.
- 2'-O-TBDMS Group Removal:
 - To the dried RNA pellet, add 115 μ L of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for a few minutes may be necessary.
 - Add 60 μ L of TEA to the DMSO/RNA solution and mix gently.
 - Add 75 μ L of TEA·3HF and heat the mixture at 65°C for 2.5 hours.
 - Cool the reaction mixture on ice.
- Quenching:
 - Add 1.75 mL of RNA quenching buffer to the deprotected RNA solution and mix well. The crude RNA is now ready for purification.

III. Purification of Long RNA Sequences

High-purity long RNA is essential for most applications. The choice of purification method depends on the length of the RNA, the required purity, and the scale of the synthesis. For long RNA sequences (>50 bases), PAGE or a combination of HPLC methods is often recommended.

Workflow Diagram for HPLC Purification:



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Caption: HPLC purification workflows for DMT-on and DMT-off RNA.

a) Reversed-Phase HPLC (for Trityl-on purification):

- Column: C18 reversed-phase column.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Procedure:
 - Equilibrate the column with a low percentage of Mobile Phase B.
 - Load the quenched crude RNA solution.
 - Wash the column with a low percentage of Mobile Phase B to elute the DMT-off failure sequences.
 - Elute the DMT-on full-length product with a gradient of increasing Mobile Phase B.
 - Collect the fractions containing the product.
 - Dry the collected fractions.
 - Remove the DMT group by treating with 80% acetic acid for 30 minutes, then quench with an appropriate buffer.
 - Desalt the final product.

b) Ion-Exchange HPLC (for Trityl-off purification):

- Column: Anion-exchange column (e.g., DEAE).
- Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
- Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).
- Procedure:

- Ensure the crude RNA is in the Trityl-off form.
- Equilibrate the column with Mobile Phase A.
- Load the crude RNA sample.
- Elute with a gradient of increasing Mobile Phase B. The highly negatively charged, longer RNA sequences will elute at higher salt concentrations.
- Collect fractions containing the full-length product.
- Desalt the purified RNA.

c) Polyacrylamide Gel Electrophoresis (PAGE):

- Gel: Denaturing polyacrylamide gel (e.g., 7 M Urea). The percentage of acrylamide depends on the size of the RNA.
- Procedure:
 - Load the crude RNA sample onto the gel.
 - Run the gel until the desired separation is achieved.
 - Visualize the RNA bands using UV shadowing.
 - Excise the band corresponding to the full-length product.
 - Elute the RNA from the gel slice using an appropriate elution buffer.
 - Recover the RNA by precipitation (e.g., ethanol precipitation).
 - Desalt the purified RNA.

Conclusion

The synthesis of long RNA sequences using TBDMS chemistry is a robust and reliable method. While the coupling efficiency may be slightly lower than some newer chemistries, careful optimization of the synthesis, deprotection, and purification protocols can yield high-quality long

RNA suitable for a wide range of research and therapeutic applications. The choice of purification method is critical and should be selected based on the desired purity and the length of the RNA oligonucleotide. For long RNA sequences, PAGE purification or a dual HPLC purification strategy is often necessary to achieve the high purity required for demanding applications.

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